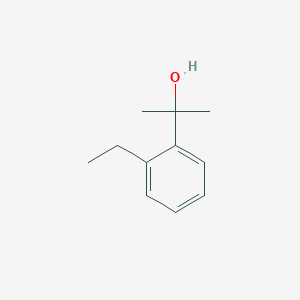

2-(2-Ethylphenyl)-2-propanol

Description

Properties

IUPAC Name |

2-(2-ethylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-4-9-7-5-6-8-10(9)11(2,3)12/h5-8,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLOIYAXRYHLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(2-Ethylphenyl)-2-propanol from 2-ethylbromobenzene

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol from 2-Ethylbromobenzene

Executive Summary

This guide provides a comprehensive, research-level overview of the synthesis of the tertiary alcohol, this compound, commencing from 2-ethylbromobenzene. The core of this synthesis is the Grignard reaction, a robust and fundamental carbon-carbon bond-forming methodology in organic chemistry. This document delineates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and presents expected analytical data for product characterization. The methodology involves the formation of a Grignard reagent, 2-ethylphenylmagnesium bromide, followed by its nucleophilic addition to acetone and subsequent acidic workup. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Tertiary alcohols are pivotal structural motifs found in a myriad of biologically active molecules, natural products, and pharmaceutical intermediates. Their synthesis is a cornerstone of modern organic chemistry. The target molecule, this compound, serves as a valuable building block for more complex molecular architectures. The Grignard reaction represents one of the most powerful and versatile methods for constructing tertiary alcohols from aryl halides and ketones.[1][2][3] This reaction, discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, involves the creation of a highly nucleophilic organomagnesium halide (the Grignard reagent) which subsequently attacks an electrophilic carbonyl carbon.[4]

This guide focuses on the specific application of this reaction to synthesize this compound. The strategy is twofold: first, the preparation of the Grignard reagent, 2-ethylphenylmagnesium bromide, from 2-ethylbromobenzene and magnesium metal. Second, the reaction of this organometallic intermediate with acetone to form the desired tertiary alcohol after an aqueous workup.[5] We will explore the causality behind each experimental step, ensuring a protocol that is both reproducible and rooted in sound chemical principles.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via a two-stage mechanism: formation of the Grignard reagent followed by nucleophilic addition to a carbonyl compound.

Stage 1: Formation of 2-Ethylphenylmagnesium Bromide

Reaction: 2-EtC₆H₄Br + Mg → 2-EtC₆H₄MgBr

The initiation of this reaction can sometimes be sluggish due to a passivating layer of magnesium oxide on the metal surface. Activation can be achieved by physical means (crushing the magnesium) or chemical methods, such as adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][9]

Stage 2: Nucleophilic Addition to Acetone

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[10] This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of acetone.[1][3] The magnesium atom, acting as a Lewis acid, coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[1] This addition results in the formation of a tetrahedral magnesium alkoxide intermediate.

Reaction: 2-EtC₆H₄MgBr + (CH₃)₂CO → (2-EtC₆H₄)(CH₃)₂COMgBr

Stage 3: Workup

The final step is the protonation of the magnesium alkoxide intermediate to yield the tertiary alcohol. This is typically achieved by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1][3] The use of a mild acid is crucial to prevent potential acid-catalyzed dehydration of the tertiary alcohol product.

Reaction: (2-EtC₆H₄)(CH₃)₂COMgBr + H⁺ → 2-(2-EtC₆H₄)(CH₃)₂OH + Mg²⁺ + Br⁻

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| Magnesium Turnings | Mg | 24.31 | 2.92 g | 120 | 1.2 |

| Iodine | I₂ | 253.81 | 1 crystal | - | catalytic |

| 2-Ethylbromobenzene | C₈H₉Br | 185.06 | 18.51 g (13.9 mL) | 100 | 1.0 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | - |

| Acetone | C₃H₆O | 58.08 | 6.39 g (8.1 mL) | 110 | 1.1 |

| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | 150 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |

Step-by-Step Methodology

Part A: Preparation of 2-Ethylphenylmagnesium Bromide

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel, add the magnesium turnings (2.92 g).

-

Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Add a single small crystal of iodine to the flask. The iodine serves as an activator.[9]

-

In the dropping funnel, prepare a solution of 2-ethylbromobenzene (18.51 g) in anhydrous diethyl ether (75 mL).

-

Add approximately 10 mL of the 2-ethylbromobenzene solution from the dropping funnel onto the magnesium turnings.

-

Stir the mixture. The reaction is initiated when the brown color of the iodine fades and gentle bubbling (effervescence) is observed on the magnesium surface. The solution may also become cloudy and warm. If the reaction does not start, gentle warming with a heat gun may be required.[9]

-

Once the reaction has initiated, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux of the ether solvent. The exothermic nature of the reaction should sustain the reflux.[9] An ice-water bath should be kept on hand to moderate the reaction if it becomes too vigorous.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, 2-ethylphenylmagnesium bromide.

Part B: Reaction with Acetone and Workup

-

Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Prepare a solution of anhydrous acetone (6.39 g) in anhydrous diethyl ether (50 mL) in the dropping funnel.

-

Add the acetone solution dropwise to the stirred, cooled Grignard reagent. This addition is exothermic; maintain the temperature below 10 °C. A thick, white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Slowly and carefully quench the reaction by pouring the reaction mixture into a beaker containing 150 mL of saturated aqueous ammonium chloride solution and ice. Stir vigorously until the solids dissolve. This step protonates the alkoxide to form the alcohol and dissolves the magnesium salts.[1]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine all organic layers and wash them with brine (50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.[11][12] The product is expected to be a colorless to pale yellow oil or a low-melting solid.[5]

Workflow Visualization

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~7.1-7.4 (m, 4H, Ar-H), 2.7 (q, 2H, -CH₂CH₃), 1.6 (s, 6H, -C(CH₃)₂), 1.2 (t, 3H, -CH₂CH₃), ~1.8 (s, 1H, -OH). |

| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~142 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~75 (C-OH), ~30 (C(CH₃)₂), ~26 (-CH₂CH₃), ~15 (-CH₂CH₃). |

| FT-IR (neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3060-2850 cm⁻¹ (C-H stretch), ~1600, 1480 cm⁻¹ (C=C aromatic stretch). |

| Mass Spec (EI) | M⁺ peak at m/z = 164. Expected fragments at m/z = 149 ([M-CH₃]⁺), 119 ([M-C(OH)(CH₃)₂]⁺). |

Safety and Handling

-

Grignard Reagents: Highly reactive and pyrophoric upon concentration. They react violently with water, alcohols, and other protic sources.[4][6] Always handle under an inert atmosphere.

-

2-Ethylbromobenzene & Acetone: Handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Reaction Quenching: The workup procedure is exothermic and releases flammable gases if unreacted magnesium is present. Quenching should be performed slowly and with cooling.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and high-yielding process that exemplifies a classic carbon-carbon bond formation. The success of this synthesis hinges on the strict adherence to anhydrous conditions during the formation and reaction of the organometallic intermediate. Careful control of temperature during the addition of acetone is critical to ensure a high yield and minimize side reactions. The protocol described herein provides a robust framework for the laboratory-scale production of this valuable tertiary alcohol, suitable for further application in research and development.

References

- University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from University of Calgary Chemistry Department website.

-

Chemistry LibreTexts. (2025, February 24). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

-

Pearson. (n.d.). Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Royal Society of Chemistry. (2013, March 27). Reactions between organometallic reagents and aldehydes or ketones [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

-

Chegg. (2021, February 25). Solved Grignard Reaction - Bromobenzene Coupled to Acetone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-DIPHENYLINDONE. Retrieved from [Link]

-

Vedantu. (n.d.). How do Grignard reagent react with an acetone class 12 chemistry CBSE. Retrieved from [Link]

-

Sciencemadness.org. (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Purification and characterization of a primary-secondary alcohol dehydrogenase from two strains of Clostridium beijerinckii. Retrieved from [Link]

-

Brainly. (2023, February 24). When performing a Grignard reaction, it is very important that the reaction be free from acetone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-PHENYL-1-PENTEN-4-YN-3-OL. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Chegg. (2021, February 28). Solved Grignard Reaction: Bromobenzene coupled to Acetone. Retrieved from [Link]

-

Brainly.in. (2019, May 2). Method of preparation of ethyl magnesium in lab. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]

- 5. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 6. Solved Grignard Reaction: Bromobenzene coupled to Acetone | Chegg.com [chegg.com]

- 7. brainly.in [brainly.in]

- 8. Solved Grignard Reaction - Bromobenzene Coupled to Acetone | Chegg.com [chegg.com]

- 9. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol via the Grignard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry, prized for its efficacy in constructing carbon-carbon bonds.[1] This technical guide provides an in-depth exploration of its application in the synthesis of tertiary alcohols, specifically focusing on the preparation of 2-(2-Ethylphenyl)-2-propanol. We will dissect the mechanistic underpinnings, delineate the critical process parameters, and provide a robust, field-proven experimental protocol. This document is structured to serve as a practical and comprehensive resource, bridging theoretical principles with actionable laboratory methodology to ensure reproducible, high-yield synthesis.

Introduction: The Enduring Utility of the Grignard Reaction

Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the organomagnesium halide reagents bear his name and have become indispensable tools in organic synthesis.[2] Their utility lies in the "umpolung" or reversal of polarity at a carbon center. By inserting magnesium into a carbon-halogen bond, a typically electrophilic carbon becomes a potent nucleophile, capable of attacking a wide range of electrophiles, most notably carbonyl carbons.[3][4]

The synthesis of tertiary alcohols via the Grignard reaction is a particularly powerful transformation, allowing for the controlled and predictable construction of complex molecular architectures from simple ketone or ester precursors.[5][6] this compound, a tertiary alcohol, serves as an excellent model for this reaction class and is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. This guide will focus on the synthetic route from 2'-ethylacetophenone and methylmagnesium bromide, a common and reliable pathway.

Mechanistic Rationale and Synthetic Strategy

The formation of a tertiary alcohol via a Grignard reaction is a two-stage process: the nucleophilic addition to a ketone, followed by an acidic workup.[7] Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (CH₃MgBr) on the electrophilic carbonyl carbon of 2'-ethylacetophenone. The ether solvent (typically THF or diethyl ether) is not merely a medium but plays a crucial role in stabilizing the Grignard reagent through coordination with the magnesium atom.[4] This attack forms a tetrahedral magnesium alkoxide intermediate. The subsequent addition of a mild acid source protonates this intermediate to yield the final tertiary alcohol product, this compound.[8]

Caption: Figure 1: Reaction Mechanism of Grignard Addition.

Critical Parameters for a Successful Synthesis

The success of a Grignard reaction is famously contingent on the rigorous exclusion of atmospheric moisture and protic contaminants. The Grignard reagent is a powerful base and will readily react with even trace amounts of water, alcohols, or other acidic protons, quenching the reagent and reducing the yield.[4][9]

3.1 Reagent and Solvent Integrity

-

Magnesium: The magnesium turnings must be fresh and have a minimal oxide layer. Activation is often necessary and can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10][11]

-

Solvents: Anhydrous ethereal solvents are mandatory. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent.[9] Solvents must be rigorously dried before use.

-

Substrates: Both the alkyl halide used to prepare the reagent and the ketone must be anhydrous.

3.2 Potential Side Reactions An experienced scientist anticipates and mitigates side reactions. In this synthesis, be aware of:

-

Enolization: If the ketone is sterically hindered or the Grignard reagent is bulky, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This results in the recovery of starting material after workup.[5]

-

Reduction: For sterically hindered ketones, the Grignard reagent can undergo a hydride transfer from its β-carbon, reducing the ketone to a secondary alcohol. This is less of a concern with methylmagnesium bromide, which lacks β-hydrogens.[5]

-

Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. This is minimized by the slow addition of the halide to the magnesium turnings during reagent preparation.

Experimental Protocol: Synthesis of this compound

This protocol details the reaction of commercially available methylmagnesium bromide with 2'-ethylacetophenone. Using a pre-made Grignard reagent simplifies the procedure and often leads to more consistent results in a non-specialized lab setting.[12]

4.1 Materials and Equipment

| Reagent/Material | Quantity | Moles (approx.) | Notes |

| 2'-Ethylacetophenone | 7.41 g (7.5 mL) | 0.05 mol | Must be anhydrous. |

| Methylmagnesium bromide (3.0 M in Et₂O) | 20 mL | 0.06 mol | Handle under an inert atmosphere.[12] |

| Anhydrous Tetrahydrofuran (THF) | 100 mL | - | For dissolving the ketone and rinsing. |

| Saturated aqueous NH₄Cl | 50 mL | - | For quenching the reaction. |

| Diethyl ether (or MTBE) | 150 mL | - | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ~10 g | - | For drying the organic layer. |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and drying tube (filled with CaCl₂)

-

Pressure-equalizing addition funnel (125 mL)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

4.2 Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow.

4.3 Step-by-Step Procedure

-

Setup: Assemble the three-neck flask with the addition funnel, condenser (topped with a drying tube), and a gas inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon.[9]

-

Reagent Addition: To the reaction flask, add 2'-ethylacetophenone and 50 mL of anhydrous THF via syringe. Cool the stirred solution to 0 °C using an ice-water bath.

-

Grignard Reaction: Transfer the methylmagnesium bromide solution (20 mL) to the addition funnel via cannula or a dry syringe. Add the Grignard reagent dropwise to the ketone solution over approximately 30 minutes, maintaining the internal temperature below 10 °C.[9]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes to ensure the reaction goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.[10]

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel to quench the reaction. The addition is exothermic and may cause bubbling.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate. Remove the aqueous layer and extract it twice more with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine all organic extracts. Wash the combined organic layer with 50 mL of brine (saturated NaCl solution) to aid in removing water. Dry the organic layer over anhydrous magnesium sulfate.[9]

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Product Characterization

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the two equivalent methyl groups (C(CH₃)₂), ~1.6 ppm.- Singlet for the hydroxyl proton (-OH), variable shift.- Quartet for the benzylic methylene protons (-CH₂-CH₃), ~2.7 ppm.- Triplet for the ethyl methyl protons (-CH₂-CH₃), ~1.2 ppm.- Multiplets for the aromatic protons, ~7.1-7.5 ppm. |

| ¹³C NMR | - Signal for the quaternary carbinol carbon (C-OH), ~75 ppm.- Signals for the two equivalent methyl carbons, ~30 ppm.- Signals for the ethyl group carbons.- Multiple signals in the aromatic region (125-145 ppm). |

| IR Spec. | - Broad O-H stretch around 3400 cm⁻¹.- C-H stretches (aromatic and aliphatic) just below and above 3000 cm⁻¹.- C-O stretch around 1150 cm⁻¹.- Aromatic C=C stretches around 1600 and 1450 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺).- A prominent peak at M-15 due to the loss of a methyl group.- A peak at M-18 due to the loss of water. |

Troubleshooting Guide

| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Wet Glassware/Solvents: Grignard reagent was prematurely quenched.[10]2. Inactive Magnesium: (If preparing reagent in-situ) Oxide layer prevented reaction.3. Impure Starting Materials: Presence of protic impurities. | 1. Ensure Anhydrous Conditions: Thoroughly oven- or flame-dry all glassware.[9] Use freshly opened or distilled anhydrous solvents.2. Activate Magnesium: Add a small crystal of iodine or crush turnings to expose a fresh surface.[10][11]3. Purify Reagents: Distill liquid reagents if purity is suspect. |

| Reaction Fails to Initiate | 1. Magnesium is not activated. 2. Concentration too low. | 1. Gentle Heating: Gently warm a small portion of the mixture with a heat gun to initiate.[9]2. Add Initiator: Add a small crystal of iodine. The brown color should disappear as the reaction starts. |

| Persistent Emulsion at Workup | Formation of fine magnesium salt precipitates. | 1. Add More Solvent: Dilute the mixture with more extraction solvent.2. Filter: Filter the entire mixture through a pad of Celite before separation.3. Brine Wash: A thorough wash with saturated NaCl solution can help break emulsions.[9] |

Safety Considerations

-

Grignard Reagents: Are highly reactive, flammable, and corrosive. They react violently with water. All operations must be conducted under an inert atmosphere in a fume hood.[9][16]

-

Ethereal Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon standing. Use freshly opened bottles or test for peroxides before use.[9]

-

Workup: The quenching process is exothermic and releases flammable gases if unreacted Grignard reagent is present. Perform the quench slowly and with adequate cooling.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.[9]

Conclusion

The Grignard synthesis of this compound is a robust and reliable method for producing tertiary alcohols, provided that meticulous attention is paid to maintaining anhydrous conditions and proper experimental technique. By understanding the underlying mechanism, anticipating potential side reactions, and following a validated protocol, researchers can confidently employ this classic reaction to build valuable molecular intermediates for a range of scientific applications.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylmagnesium bromide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Reaction Purification Guide. Retrieved from [Link]

-

Dummies.com. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

-

NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

-

StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone. Retrieved from [Link]

-

Quora. (2022). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid? Retrieved from [Link]

-

Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education. ResearchGate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Phenyl-2-propanol: Comprehensive Overview and Applications. Retrieved from [Link]

-

ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2022). The Grignard Reaction (IOC 15). YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

Chegg.com. (2022). Solved grignard reaction synthesis of 2- phenyl-2-propanol. Retrieved from [Link]

- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

California State University, Bakersfield. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Journal of Chemical Education. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]

-

Taylor & Francis. (2023). 2-phenyl-2-propanol – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

Restek. (n.d.). 2-Phenyl-2-propanol - EZGC Method Translator. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Khan Academy [khanacademy.org]

- 3. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cerritos.edu [cerritos.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum [chemicalbook.com]

- 15. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. grokipedia.com [grokipedia.com]

Spectroscopic data for 2-(2-Ethylphenyl)-2-propanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Ethylphenyl)-2-propanol

Abstract

This technical guide provides a detailed spectroscopic analysis of this compound, a tertiary alcohol with applications in organic synthesis and as a potential intermediate in various chemical industries. Due to the limited availability of published experimental spectra for this specific compound in public-access databases, this guide leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of the spectroscopic profile of this molecule for identification, purity assessment, and structural verification.

Introduction and Molecular Structure

This compound (Molecular Formula: C₁₁H₁₆O, Molar Mass: 164.25 g/mol ) is an aromatic alcohol characterized by a 2-propanol group and an ethyl group substituted at the ortho (1,2) positions of a benzene ring. The tertiary alcohol nature of the molecule, combined with the ortho-disubstituted aromatic ring, gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis and for distinguishing it from isomeric impurities.

The structural arrangement dictates the chemical environment of each atom, which is the fundamental basis for its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we predict five distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| 7.10 - 7.40 | Multiplet (m) | 4H | Ar-H | The four protons on the ortho-disubstituted ring are chemically non-equivalent and will exhibit complex coupling, resulting in an overlapping multiplet. This chemical shift range is characteristic for substituted benzene rings. |

| 2.75 | Quartet (q) | 2H | Ar-CH ₂CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The position is deshielded due to the adjacent aromatic ring. |

| 1.60 | Singlet (s) | 6H | C(OH)(CH ₃)₂ | The two methyl groups attached to the tertiary carbon are chemically equivalent. With no adjacent protons, their signal is a singlet. This value is analogous to the methyl singlet in 2-phenyl-2-propanol.[1][2] |

| 1.25 | Triplet (t) | 3H | Ar-CH₂CH ₃ | The terminal methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

| ~2.5 (variable) | Broad Singlet (s) | 1H | OH | The hydroxyl proton signal is often broad due to chemical exchange and its chemical shift is highly dependent on solvent, concentration, and temperature. This peak disappears upon shaking the sample with D₂O.[3][4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. We predict 9 distinct signals for the 11 carbon atoms, as the two methyl groups of the propanol moiety are equivalent, and based on typical symmetry, some aromatic carbons might overlap but are theoretically distinct.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Comparative Insights |

| ~148 | Quaternary | C -OH (Aromatic) | The ipso-carbon attached to the electron-withdrawing oxygen-bearing group is significantly deshielded. |

| ~142 | Quaternary | C -CH₂CH₃ (Aromatic) | The ipso-carbon attached to the alkyl group is also deshielded, but less so than the one attached to the alcohol substituent. |

| 125 - 129 | CH | C H (Aromatic) | The four aromatic CH carbons will appear in this characteristic region. Precise assignment requires advanced 2D NMR techniques. |

| ~75 | Quaternary | C (OH)(CH₃)₂ | The quaternary carbon bearing the hydroxyl group is found in the typical range for tertiary alcohols. Data for 2-phenyl-2-propanol shows this carbon at ~73 ppm.[5] |

| ~30 | CH₃ | C(OH)(C H₃)₂ | The two equivalent methyl carbons of the propanol group. |

| ~26 | CH₂ | Ar-C H₂CH₃ | The benzylic methylene carbon. |

| ~16 | CH₃ | Ar-CH₂C H₃ | The terminal methyl carbon of the ethyl group. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable structural elucidation.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic profile of this compound is distinct and can be reliably predicted based on its molecular structure. The ¹H NMR spectrum is characterized by five unique signals, including a complex aromatic multiplet and a prominent six-proton singlet for the equivalent methyl groups. The IR spectrum is dominated by a broad O-H stretch and a strong C-O stretch, confirming the tertiary alcohol functional group. Finally, the mass spectrum is expected to show a characteristic base peak at m/z 149 resulting from the loss of a methyl group. This comprehensive guide provides a solid framework for the identification and characterization of this compound, serving as an essential reference for researchers and analysts in the field.

References

Sources

- 1. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 2-PHENYL-2-PROPANOL(617-94-7) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-(2-Ethylphenyl)-2-propanol

<_ _=part_1>

Abstract

This technical guide provides a comprehensive framework for the determination, computation, and evaluation of the thermochemical properties of 2-(2-Ethylphenyl)-2-propanol. Recognizing the absence of published experimental data for this specific tertiary aromatic alcohol, this document serves as a roadmap for researchers, process chemists, and drug development professionals. It details robust experimental protocols for determining key thermochemical parameters, including the enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpy of vaporization (ΔvapH). Furthermore, it outlines a rigorous computational chemistry workflow for the accurate prediction of these properties. By synthesizing experimental and theoretical approaches, this guide establishes a self-validating system to ensure the scientific integrity of the resulting thermochemical data, which is critical for process safety, reaction design, and molecular modeling.

Introduction

This compound is a tertiary aromatic alcohol with potential applications as a synthetic intermediate in the pharmaceutical and specialty chemical industries. The strategic placement of an ethyl group at the ortho position of the phenyl ring introduces steric hindrance and specific electronic effects that can influence molecular conformation and reactivity. A thorough understanding of its thermochemical properties is paramount for safe and efficient process scale-up, reaction modeling, and for developing quantitative structure-property relationships (QSPR).

Thermochemical data, such as the standard enthalpy of formation, provides fundamental insight into the energetic stability of a molecule. Heat capacity and enthalpy of vaporization are essential for designing heating and cooling systems, distillation processes, and for converting condensed-phase data to the gas phase for meaningful comparison with computational results. This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to either determine these properties experimentally or predict them with high accuracy using computational methods.

Overall Workflow for Thermochemical Characterization

The comprehensive characterization of a compound like this compound requires an integrated approach. The workflow presented below outlines the logical progression from sample purification to the final, validated thermochemical data.

Caption: Workflow for combustion calorimetry experiment.

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a technique used to measure the heat absorbed or released by a sample during a controlled temperature change. [1][2]It is the preferred method for determining the heat capacity (Cp) of liquids and solids as a function of temperature.

Protocol: Heat Capacity Measurement by DSC

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium.

-

Perform a heat capacity calibration using a sapphire (α-Al₂O₃) standard, for which the heat capacity is well-known. [3]

-

-

Sample Preparation:

-

Hermetically seal a small, accurately weighed amount (5-10 mg) of this compound into an aluminum DSC pan.

-

Prepare an identical empty pan to be used as a reference.

-

-

Measurement Procedure (Three-Step Method):

-

Step 1 (Baseline): Run a temperature program (e.g., heating from 25 °C to 100 °C at 10 °C/min) with two empty pans to obtain the baseline heat flow.

-

Step 2 (Sapphire): Place the sapphire standard in the sample position and run the identical temperature program.

-

Step 3 (Sample): Replace the sapphire with the sample pan and run the identical temperature program.

-

-

Data Analysis:

-

The specific heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation: Cp,sample = (Cp,std * m_std * (DSC_sample - DSC_baseline)) / (m_sample * (DSC_std - DSC_baseline))

-

Where:

-

Cp,std and m_std are the specific heat capacity and mass of the sapphire standard.

-

m_sample is the mass of the sample.

-

DSC_sample, DSC_std, and DSC_baseline are the heat flow signals from the respective runs.

-

-

Enthalpy of Vaporization via Knudsen Effusion Method

The enthalpy of vaporization (ΔvapH) is a critical parameter for converting thermochemical data between the condensed and gas phases. The Knudsen effusion method is suitable for compounds with low vapor pressure and involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum. [4][5][6][7]

Protocol: Knudsen Effusion Measurement

-

Apparatus Setup:

-

Experimental Procedure:

-

Load the sample into the Knudsen cell.

-

Heat the cell to a desired constant temperature and allow it to equilibrate.

-

Measure the rate of mass loss ( dm/dt ) over time under high vacuum.

-

Repeat the measurement at several different temperatures.

-

-

Data Analysis:

-

The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M)

-

Where A is the orifice area, R is the gas constant, and M is the molar mass. [4] * The enthalpy of vaporization is then determined from the Clausius-Clapeyron equation by plotting ln(P) versus 1/T. The slope of the line is equal to -ΔvapH/R.

-

-

Part 2: Computational Thermochemistry

In the absence of experimental data, or as a means of validation, high-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties.

Gas-Phase Enthalpy of Formation

High-accuracy composite methods, such as Gaussian-4 (G4) theory, are designed to approximate high-level, computationally expensive calculations through a series of smaller, additive corrections. [8][9]These methods can often predict gas-phase enthalpies of formation to within "chemical accuracy" (± 4 kJ/mol).

To further improve accuracy and cancel systematic errors, the G4 calculations should be embedded within an isodesmic reaction scheme. [10][11][12][13]An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. [10]

Proposed Isodesmic Reaction

A suitable isodesmic reaction for this compound is:

This compound + Toluene → Ethylbenzene + 2-Phenyl-2-propanol

In this reaction, the core chemical environments (the substituted benzene ring and the tertiary alcohol group) are balanced. The enthalpy of reaction (ΔrH°) is calculated from the G4-computed total energies of all species. The unknown enthalpy of formation of the target molecule can then be derived:

ΔfH°(Target, g) = [ΔfH°(Ethylbenzene, g) + ΔfH°(2-Phenyl-2-propanol, g)] - ΔfH°(Toluene, g) - ΔrH°

This requires accurate, experimentally determined gas-phase enthalpies of formation for the reference compounds (Ethylbenzene, 2-Phenyl-2-propanol, and Toluene), which are available in the literature.

Protocol: Computational Workflow

-

Conformational Search: Perform a conformational search for this compound and all reference molecules to locate the lowest energy conformers.

-

Geometry Optimization and Frequency Calculation: Optimize the geometry of the lowest-energy conformer and calculate vibrational frequencies at the B3LYP/6-31G(2df,p) level of theory, as prescribed by the G4 protocol. [8]3. G4 Energy Calculation: Perform the series of single-point energy calculations and corrections that constitute the G4 method to obtain the total electronic energy at 0 K.

-

Thermal Corrections: Use the calculated vibrational frequencies to compute the thermal correction to enthalpy to bring the value to 298.15 K.

-

Reaction Enthalpy Calculation: Calculate the ΔrH° for the isodesmic reaction.

-

Final Enthalpy of Formation: Use the calculated ΔrH° and the experimental ΔfH° values of the reference species to determine the ΔfH° of this compound.

Caption: Computational workflow for predicting gas-phase enthalpy of formation.

Part 3: Data Synthesis and Validation

The trustworthiness of the final thermochemical data relies on a self-validating system where experimental and computational results are critically compared.

-

Phase Conversion: The experimentally determined liquid-phase enthalpy of formation is converted to the gas phase using the experimentally determined enthalpy of vaporization: ΔfH°(g) = ΔfH°(l) + ΔvapH

-

Comparison and Evaluation: The experimental ΔfH°(g) is directly compared with the value predicted by the G4/isodesmic reaction workflow. Agreement within a few kJ/mol provides strong validation for both methods. Discrepancies would necessitate a review of both the experimental procedures (e.g., sample purity, calibration) and the computational model (e.g., choice of isodesmic reaction, identification of the true lowest-energy conformer).

Summary of Target Thermochemical Properties

| Property | Symbol | Phase | Determination Method | Purpose |

| Standard Enthalpy of Combustion | ΔcH° | Liquid | Rotating-Bomb Calorimetry | To derive ΔfH°(l) |

| Standard Enthalpy of Formation | ΔfH° | Liquid | Derived from ΔcH° | Fundamental measure of molecular stability |

| Heat Capacity | Cp | Liquid | Differential Scanning Calorimetry | Process engineering, heat transfer calculations |

| Enthalpy of Vaporization | ΔvapH | Liquid-Gas | Knudsen Effusion Method | Phase change energy, conversion of data to gas phase |

| Standard Enthalpy of Formation | ΔfH° | Gas | G4 Computational Method | Prediction and validation of experimental data |

Conclusion

This technical guide has outlined a robust, multi-faceted strategy for determining the key thermochemical properties of this compound. By combining precise experimental techniques—combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method—with high-accuracy computational chemistry, researchers can generate a complete and validated set of thermochemical data. This information is invaluable for ensuring the safety and efficiency of chemical processes, guiding synthetic strategies, and enriching the fundamental understanding of structure-energy relationships in substituted aromatic compounds. The protocols and workflows described herein provide a clear and authoritative path for obtaining reliable data essential for the scientific and industrial communities.

References

-

American Chemical Society. (n.d.). What are Isodesmic Reactions? Journal of Chemical Education. Retrieved from [Link]

-

University of Galway. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. University of Galway Research Repository. Retrieved from [Link]

-

Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

-

Pragolab. (n.d.). Vapor Pressure Analyzer. Retrieved from [Link]

-

American Chemical Society. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. Retrieved from [Link]

-

University of California, Davis. (2022). Knudsen Effusion. Retrieved from [Link]

-

MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Knudsen cell. Retrieved from [Link]

-

Surface Measurement Systems. (2021). Webinar: Experimental Methods for Measuring Vapor Pressures of Chemical Substances. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Applications of isodesmic-type reactions for computational thermochemistry. Scholars Portal Journals. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Applications of isodesmic-type reactions for computational thermochemistry. Retrieved from [Link]

-

ASTM International. (n.d.). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

-

Infinita Lab. (2025). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Retrieved from [Link]

-

Chemcasts. (n.d.). 2-phenyl-2-propanol (CAS 617-94-7) Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of isodesmic-type reactions for computational thermochemistry. Request PDF. Retrieved from [Link]

-

American Chemical Society. (n.d.). Ring Conserved Isodesmic Reactions: A New Method for Estimating the Heats of Formation of Aromatics and PAHs. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenyl-2-propanol. PubChem. Retrieved from [Link]

-

American Chemical Society. (n.d.). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Learnable. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

American Institute of Chemical Engineers. (n.d.). Computing Thermophysical Properties of Aromatic Compounds: Comparison of Theory and Experiment. Retrieved from [Link]

-

American Chemical Society. (n.d.). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. The Journal of Physical Chemistry A. Retrieved from [Link]

-

YouTube. (2007). Calorimetric determination of Enthalpy of Combustion. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Enthalpy change of combustion of ethanol | practical videos | 14–16 years. RSC Education. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. PMC. Retrieved from [Link]

-

Science Ready. (n.d.). Heat of Combustion: Theory & Experiment – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative energy of benzene and of its alkyl substituted derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Enthalpies of formation for alkylcarbonyl radicals. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (n.d.). Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene Series. Retrieved from [Link]

Sources

- 1. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. mse.ucr.edu [mse.ucr.edu]

- 4. pragolab.cz [pragolab.cz]

- 5. scranton.edu [scranton.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Knudsen cell - Wikipedia [en.wikipedia.org]

- 8. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Scholars Portal [scholarsportal.info]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2-(2-Ethylphenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review and detailed protocols for the synthesis of 2-(2-ethylphenyl)-2-propanol, a tertiary alcohol with potential applications as an intermediate in pharmaceutical and organic synthesis. The document emphasizes the Grignard reaction as the primary and most efficient synthetic route, exploring two main pathways: the reaction of 2-ethylphenylmagnesium bromide with acetone and the reaction of methylmagnesium bromide with 2'-ethylacetophenone. A thorough analysis of the reaction mechanisms, experimental parameters, potential side reactions, and purification strategies is presented. This guide is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles and make informed decisions to optimize the reaction for their specific needs.

Introduction: Significance and Properties of this compound

This compound is a tertiary alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl ring substituted with both an ethyl and a hydroxyisopropyl group, makes it a precursor to a variety of more complex molecules. In the pharmaceutical industry, tertiary alcohols are common motifs in drug candidates, and the specific substitution pattern of this compound could be leveraged in the development of new therapeutic agents.

Physicochemical Properties (Predicted and Analogous Data):

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | - |

| Molecular Weight | 164.25 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | [1] |

| Boiling Point | Higher than 202 °C (boiling point of 2-phenyl-2-propanol) | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, THF, and chloroform. | [1] |

Primary Synthesis Route: The Grignard Reaction

The most direct and widely applicable method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. For the target molecule, two principal Grignard pathways are viable.

Causality Behind Experimental Choices in Grignard Synthesis

The success of a Grignard reaction is highly dependent on meticulous experimental technique. The Grignard reagent is a potent nucleophile and a strong base, necessitating the exclusion of protic species, including water, which would quench the reagent.[2]

-

Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying or oven-drying, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from reacting with the Grignard reagent. Solvents must be anhydrous.

-

Solvent Selection: Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions. THF, with its higher boiling point and better solvating capacity for the Grignard reagent, often leads to higher yields.[3]

-

Initiation of Grignard Reagent Formation: The reaction between magnesium metal and the organohalide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface and initiate the reaction.[3]

-

Temperature Control: The formation of the Grignard reagent is exothermic and is typically controlled by the rate of addition of the organohalide to maintain a gentle reflux. The subsequent reaction with the carbonyl compound is also exothermic and is usually performed at a low temperature (e.g., 0 °C) to prevent side reactions.[3]

-

Work-up: The reaction is quenched by the addition of an aqueous solution, typically a saturated solution of ammonium chloride, which is acidic enough to protonate the intermediate alkoxide but mild enough to avoid dehydration of the tertiary alcohol product.[3]

Synthesis Pathway 1: 2-Ethylphenylmagnesium Bromide and Acetone

This pathway involves the preparation of a Grignard reagent from 1-bromo-2-ethylbenzene, followed by its reaction with acetone.

Reaction Scheme:

Start [label="1-Bromo-2-ethylbenzene + Mg"]; Grignard [label="2-Ethylphenylmagnesium Bromide"]; Acetone [label="Acetone"]; Intermediate [label="Magnesium Alkoxide Intermediate"]; Product [label="this compound"]; Workup [label="Aqueous Work-up (NH4Cl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Grignard [label="in dry THF"]; Grignard -> Intermediate [label="+ Acetone"]; Acetone -> Intermediate; Intermediate -> Workup; Workup -> Product; }

Caption: Synthesis of this compound via Pathway 1.Synthesis Pathway 2: 2'-Ethylacetophenone and Methylmagnesium Bromide

An alternative and equally viable route is the reaction of 2'-ethylacetophenone with a commercially available or freshly prepared solution of methylmagnesium bromide.

Reaction Scheme:

Start [label="2'-Ethylacetophenone"]; Grignard [label="Methylmagnesium Bromide"]; Intermediate [label="Magnesium Alkoxide Intermediate"]; Product [label="this compound"]; Workup [label="Aqueous Work-up (NH4Cl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Intermediate; Grignard -> Intermediate; Intermediate -> Workup; Workup -> Product; }

Caption: Synthesis of this compound via Pathway 2.Experimental Protocols

The following protocols are detailed, self-validating systems for the synthesis of this compound.

Protocol 1: Synthesis from 1-Bromo-2-ethylbenzene and Acetone

Materials:

-

Magnesium turnings

-

1-Bromo-2-ethylbenzene

-

Anhydrous tetrahydrofuran (THF)

-

Acetone, anhydrous

-

Iodine crystal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under a positive pressure of an inert gas.

-

Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromo-2-ethylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion of the 1-bromo-2-ethylbenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle warming may be necessary.

-

Once initiated, add the remaining 1-bromo-2-ethylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of dry acetone (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.

-

Separate the organic (THF) layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Potential Side Reactions and Troubleshooting

| Side Product | Formation Mechanism | Mitigation Strategy |

| Biphenyl (from Pathway 1) | Coupling of the Grignard reagent with unreacted 1-bromo-2-ethylbenzene. | Add the 1-bromo-2-ethylbenzene solution dropwise to maintain a low concentration. |

| Benzene (from quenching) | Reaction of the Grignard reagent with protic species (e.g., water). | Ensure strictly anhydrous conditions. |

| 2-(2-Ethylphenyl)-1-propene | Dehydration of the tertiary alcohol product during an overly acidic work-up. | Use a mild work-up with saturated aqueous ammonium chloride. |

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound, based on analogous compounds and spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (predicted):

-

Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

-

Ethyl group (CH₂): Quartet.

-

Ethyl group (CH₃): Triplet.

-

Isopropyl group (CH₃): Singlet (6H).

-

Hydroxyl proton (OH): A broad singlet, the chemical shift of which is concentration-dependent.

-

-

¹³C NMR (predicted):

-

Aromatic carbons: Multiple signals in the range of δ 120-150 ppm.

-

Quaternary carbon attached to the hydroxyl group: Signal in the range of δ 70-80 ppm.

-

Ethyl group carbons.

-

Isopropyl methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

-

C-O stretch: A strong absorption in the region of 1100-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.25 g/mol ). Common fragmentation patterns for tertiary benzylic alcohols include the loss of a methyl group (M-15) and the loss of water (M-18).

Conclusion

The synthesis of this compound is most effectively achieved via the Grignard reaction, offering two reliable pathways. Success in this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture and appropriate temperature management. The protocols and characterization data provided in this guide offer a solid foundation for researchers to produce and verify this valuable synthetic intermediate. The understanding of the underlying chemical principles will further empower scientists to adapt and optimize these methods for their specific research and development needs.

References

-

Filo. (2025, October 7). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropanol. Retrieved from [Link]

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

- AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.

-

Filo. (2024, October 25). Propan-1-ol from ethyl magnesium chloride 2-methyl propan-2-ol from methy.... Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

- Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Google Patents. (n.d.). CN1051541C - Prepn. method for 2-phenyl-2-propanol.

-

ResearchGate. (n.d.). 10000 PDFs | Review articles in 2-PROPANOL. Retrieved from [Link]

-

Filo. (2025, June 2). Ethyl magnesium bromide to 2 methyl propan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). US20080221358A1 - Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives.

-

Chegg. (2021, April 4). Solved Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com. Retrieved from [Link]

-

ResearchGate. (2020, June). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Some New Heterocyclic Compounds Derived from 2-Naphthol. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 2-(2-Ethylphenyl)-2-propanol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol 2-(2-Ethylphenyl)-2-propanol. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Two efficacious pathways are detailed: the reaction of 2-ethylphenylmagnesium bromide with acetone and the reaction of methyl 2-ethylbenzoate with methylmagnesium bromide. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure a successful and reproducible synthesis.

Introduction: The Power of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a paramount tool in synthetic organic chemistry for the formation of carbon-carbon bonds.[2] The reaction employs an organomagnesium halide, or Grignard reagent, which acts as a potent nucleophile.[3][4] This nucleophilic character allows it to readily attack electrophilic carbon atoms, such as those found in carbonyl groups of aldehydes, ketones, and esters.[3][5][6]

The synthesis of tertiary alcohols is a particularly powerful application of Grignard reagents.[3][6][7] When a Grignard reagent reacts with a ketone, a single nucleophilic addition followed by an acidic workup yields a tertiary alcohol.[6] Alternatively, the reaction of a Grignard reagent with an ester involves a double addition.[8][9][10] The first equivalent of the Grignard reagent adds to the ester, forming a ketone intermediate which is more reactive than the starting ester.[8][10] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to the tertiary alcohol after protonation.[9][10] This application note will detail the synthesis of this compound, a valuable building block in medicinal chemistry and materials science, via these reliable Grignard pathways.

Reaction Pathways and Mechanism

Two primary routes for the synthesis of this compound are presented below. The choice of pathway may depend on the availability of starting materials and desired scale.

Route A: 2-Ethylphenylmagnesium Bromide + Acetone Route B: Methyl 2-Ethylbenzoate + Methylmagnesium Bromide

The general mechanism for the reaction of a Grignard reagent with an ester (Route B) is depicted below. The reaction proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a nucleophilic addition.[9]

Mechanism of Grignard Reaction with an Ester ```dot digraph "Grignard Reaction Mechanism with Ester" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape="plaintext", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Reactants Ester [label="Methyl 2-Ethylbenzoate"]; Grignard1 [label="CH3MgBr (1st equiv.)"]; Grignard2 [label="CH3MgBr (2nd equiv.)"];

// Intermediates Tetrahedral1 [label="Tetrahedral Intermediate"]; Ketone [label="2-Ethylacetophenone (Ketone Intermediate)"]; Alkoxide [label="Magnesium Alkoxide"];

// Product Alcohol [label="this compound"]; Workup [label="H3O+ Workup"];

// Reaction Flow Ester -> Tetrahedral1 [label="Nucleophilic Addition"]; Grignard1 -> Tetrahedral1; Tetrahedral1 -> Ketone [label="Elimination of -OCH3"]; Ketone -> Alkoxide [label="Nucleophilic Addition"]; Grignard2 -> Alkoxide; Alkoxide -> Alcohol [label="Protonation"]; Workup -> Alcohol; }

Caption: General workflow for the Grignard synthesis of a tertiary alcohol. [11]***

Protocol A: Synthesis from 2-Ethylphenylmagnesium Bromide and Acetone

Step 1: Preparation of 2-Ethylphenylmagnesium Bromide

-

In a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel, place magnesium turnings (2.67 g, 110 mmol). The system should be under a positive pressure of inert gas.

-

Add a small crystal of iodine to the flask. The iodine will act as an activator for the magnesium surface. [12][13]3. In the dropping funnel, prepare a solution of 2-ethylbromobenzene (18.51 g, 100 mmol) in 80 mL of anhydrous diethyl ether or THF.

-

Add approximately 10 mL of the 2-ethylbromobenzene solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. [13]If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. [14]6. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes, or until most of the magnesium has been consumed.

Step 2: Reaction with Acetone

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of anhydrous acetone (5.81 g, 100 mmol) in 20 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature is maintained below 10 °C to control the exothermic reaction. [11]4. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (~50 mL). [15][16]This is a milder alternative to strong acids and helps to minimize the potential for dehydration of the tertiary alcohol product. [11][16]3. Transfer the mixture to a separatory funnel. If a solid precipitate is present, add more diethyl ether and a small amount of 1 M HCl to dissolve it.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). [15]6. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Protocol B: Synthesis from Methyl 2-Ethylbenzoate and Methylmagnesium Bromide

Step 1: Preparation of Methylmagnesium Bromide

This protocol assumes the use of a commercially available solution of methylmagnesium bromide. If preparing from scratch, follow a similar procedure to Protocol A, Step 1, using methyl bromide or methyl iodide.

Step 2: Reaction with Methyl 2-Ethylbenzoate

-

In a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, place a solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether, 73.3 mL, 220 mmol, 2.2 equivalents).

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Prepare a solution of methyl 2-ethylbenzoate (16.42 g, 100 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.

-

Add the ester solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting ester. [15] Step 3: Work-up and Purification

Follow the same work-up and purification procedure as outlined in Protocol A, Step 3.

Safety Precautions

-

Fire Hazard: Grignard reagents and the ethereal solvents used are highly flammable. [14][17]All operations must be conducted in a certified chemical fume hood, away from any sources of ignition. [14][17]* Exothermic Reaction: The formation of the Grignard reagent and its reaction with carbonyl compounds are exothermic and can lead to a runaway reaction if the addition of reagents is too rapid. [14][17]Always maintain controlled addition rates and have an ice bath readily available. [14][12]* Corrosive Reagents: Grignard reagents are corrosive. [17][18]Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves. [17][18]* Water Reactivity: Grignard reagents react violently with water. [18][19]Ensure all equipment and reagents are scrupulously dry. [12][19]* Quenching: The quenching step is also highly exothermic. Add the quenching solution slowly and with efficient stirring to a cooled reaction mixture.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer). | Crush the magnesium turnings under an inert atmosphere before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. [11][16]Gentle heating can also help initiate the reaction. [11] |

| Wet glassware or solvents. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over an appropriate drying agent. [12][11] | |

| Low Yield | Incomplete reaction. | Extend the reaction time and ensure efficient stirring. Consider gentle heating to reflux after the initial exothermic reaction has subsided. |

| Side reactions (e.g., Wurtz coupling). | Add the alkyl/aryl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize coupling side products. [11] | |

| Formation of Biphenyl Impurity | Coupling of the Grignard reagent with unreacted aryl halide. | This can be minimized by the slow addition of the aryl halide to an excess of magnesium and by controlling the temperature. [11] |

| Product Dehydration | Harsh acidic work-up conditions. | Use a milder quenching agent like a saturated aqueous solution of ammonium chloride. [11][16]If an acid is necessary, use it at a low temperature. |

Conclusion

The protocols outlined in this application note provide a robust and reliable methodology for the synthesis of this compound. By adhering to the principles of anhydrous reaction conditions, controlled reagent addition, and appropriate safety measures, researchers can achieve high yields of the desired tertiary alcohol. The mechanistic understanding and troubleshooting guide further empower scientists to optimize this classic yet powerful transformation for their specific research and development needs.

References

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Proprep. Explain the mechanism of a Grignard reaction with an ester and its synthetic utility. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

-

Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. Esters with Grignard Reagent. Retrieved from [Link]

-

American Chemical Society. Grignard Reaction. Retrieved from [Link]

-

University of Calgary. Ch 14: RLi or RMgX with Esters to 3o alcohols. Retrieved from [Link]

-

JoVE. Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]

-

Organic Chemistry Data. Grignard Reaction - Common Conditions. Retrieved from [Link]

-

University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Grignard Reagents. Retrieved from [Link]

-

Web Pages. 6. Grignard Reaction. Retrieved from [Link]

-

Lab Alley. (2024, October 29). SAFETY DATA SHEET - Magnesium Metal Turnings Grignard, Reagent Grade. Retrieved from [Link]

-